molecular formula C7H11BrN2 B1278198 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole CAS No. 67000-35-5

1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1278198
CAS RN: 67000-35-5
M. Wt: 203.08 g/mol
InChI Key: XWAXCXHXDOAJKW-UHFFFAOYSA-N
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Description

The compound "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazine with various diketones or aldehydes. For instance, the synthesis of antipyrine derivatives, which are structurally related to the compound of interest, has been achieved through good yields and characterized spectroscopically . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was reported through oxidative cyclization using copper acetate as a catalyst . Another novel pyrazole derivative was synthesized via a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods provide a foundation for the potential synthesis of "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole."

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of certain antipyrine-like derivatives was stabilized by hydrogen bonds and π-interactions, as revealed by X-ray analysis and Hirshfeld surface analysis . The molecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones showed significant π-stacking interactions . These findings suggest that "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" may also exhibit similar intermolecular interactions, contributing to its stability and solid-state properties.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the aminoalkylation of 3,5-dimethylpyrazole led to new water-soluble pyrazolate rhodium(I) complexes . The reactivity of pyrazole derivatives with primary and secondary amines has also been demonstrated, leading to compounds with analgesic and other biological activities . These studies indicate that "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" could potentially undergo similar reactions, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like bromo or chloro groups can affect the solubility and reactivity of the compounds . The antibacterial and DNA photocleavage activities of certain 1-(2-arenethyl)-3,5-dimethyl-1H-pyrazoles have been attributed to their specific functional groups . These insights suggest that the physical and chemical properties of "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" would be shaped by its bromoethyl and dimethyl groups, potentially leading to unique biological activities.

Scientific Research Applications

Synthesis Methods and Kinetic Studies

  • Kinetic Study for Synthesis : A study by Wang, Brahmayya, and Hsieh (2015) examined the synthesis of a similar compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, using phase transfer catalysis and ultrasonic irradiation. This research provides insights into the kinetic behavior and synthesis methods relevant to 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (Wang, Brahmayya, & Hsieh, 2015).

Antibacterial Applications and DNA Studies

  • Antibacterial and DNA Photocleavage Study : Research by Sharma et al. (2020) investigated 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles for their antibacterial potential and DNA photocleavage activity. The study found significant inhibitory potential in some derivatives, highlighting the compound's relevance in biological applications (Sharma et al., 2020).

Metallomacrocyclic Complexes and Theoretical Studies

  • Metallomacrocyclic Palladium(II) Complexes : Guerrero et al. (2008) synthesized new hybrid ligands, including derivatives of 3,5-dimethylpyrazole, to create palladium(II) complexes. These complexes were characterized and studied using diffusion NMR and theoretical calculations, suggesting potential applications in material science or catalysis (Guerrero et al., 2008).

Anticancer Activity Studies

  • Synthesis and Anticancer Activity : Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on a derivative of 3,5-dimethylpyrazole, evaluating their anticancer activity. This study demonstrates the compound's potential in developing novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

Crystallography and Surface Analysis

  • Intermolecular Interactions and Analysis : Saeed et al. (2020) conducted a study on the crystallography, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including 1H-pyrazole variants. Their findings contribute to understanding the compound's structural and intermolecular characteristics (Saeed et al., 2020).

Safety And Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and reactivity, as well as precautions for handling and storage.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactivity, the development of new synthetic routes, or the exploration of its potential applications.


I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details so I can give a more precise response.


properties

IUPAC Name

1-(2-bromoethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAXCXHXDOAJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444704
Record name 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole

CAS RN

67000-35-5
Record name 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Xiao, F He, D Peng, M Zou, J Peng… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Background: Berberine (BBR), an isoquinoline plant alkaloid isolated from plants such as Coptis chinensis and Hydrastis canadensis, own multiple pharmacological activities. Objective…
Number of citations: 8 www.ingentaconnect.com
A Pop, D Rosca, R Mitea, A Silvestru - Inorganica Chimica Acta, 2013 - Elsevier
Hypervalent diorganoselenium(II) compounds of type 1-{2-[(2-(3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)selanyl]phenyl}-N,N-dialkylmethanamine, [2-(R 2 NCH 2 )C 6 H 4 ][(3,5-…
Number of citations: 17 www.sciencedirect.com
E Palma, BL Oliveira, F Figueira… - Journal of Labelled …, 2007 - Wiley Online Library
Aiming to develop new strategies for the labeling of hydroxyl‐containing biomolecules with the organometallic core fac‐[ 99m Tc(CO) 3 ] + , we have prepared a new model bifunctional …
C Fernandes, S Monteiro, P Mendes, L Gano… - Journal of …, 2014 - Elsevier
Bone-seeking radiopharmaceuticals such as radiolabeled bisphosphonates (BPs) bind to bone matrix in areas of increased bone turnover, characteristic of metastization sites, …
Number of citations: 20 www.sciencedirect.com
AB Rosa - 2014 - run.unl.pt
Auger emitters gained significant interest in the past years due to the favorable suitability for target therapy at cellular level.Among Auger emitters, 99mTc seems like the most appealing …
Number of citations: 1 run.unl.pt
VFC Ferreira - 2013 - repositorio.ul.pt
Cystic Fibrosis is caused by mutations in the CFTR gene, which encodes the CFTR protein, a chloride channel expressed in the apical membrane of epithelial cells. Therapies based in …
Number of citations: 0 repositorio.ul.pt
C Fernandes, S Monteiro, A Belchior, F Marques… - Nuclear Medicine and …, 2016 - Elsevier
Introduction Radiolabeled bisphosphonates (BPs) have been used for bone imaging and delivery of β − emitting radionuclides for bone pain palliation. As a β − emitter, 188 Re has …
Number of citations: 15 www.sciencedirect.com
ZH Chonco - 2010 - search.proquest.com
In this study, the pyrazolyl-based ligands were synthesised and used in the synthesise of new ruthenium pyrazolyl-based complexes. The ruthenium pyrazolyl-based complex 2.4 was …
Number of citations: 3 search.proquest.com

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